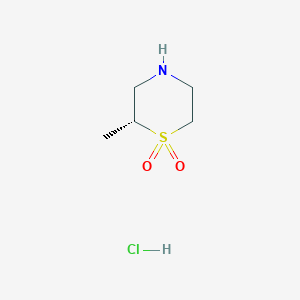

![molecular formula C19H25F3N4O3 B2406171 3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one CAS No. 2007975-22-4](/img/structure/B2406171.png)

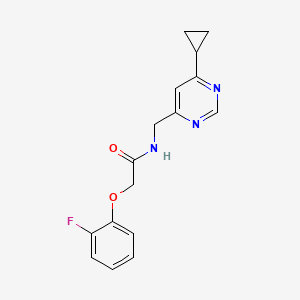

3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

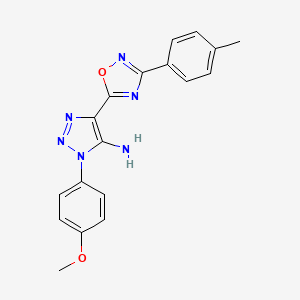

The compound contains several functional groups including a trifluoromethyl group, an imidazo[5,1-f][1,2,4]triazin-4-one ring, and a methoxy group. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the chemical and metabolic stability of compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[5,1-f][1,2,4]triazin-4-one ring and the introduction of the trifluoromethyl group. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s stability and lipophilicity .Scientific Research Applications

Novel Synthetic Methods

A novel synthesis method for imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, which are of interest in pharmaceutical research, has been developed. This method involves electrophilic N-amination of 3H-imidazoles with a 4-carbonyl group, leading to diversely substituted derivatives and enabling additional diversification (Heim-Riether & Healy, 2005).

Synthetic Approaches for Imidazo[5,1-f][1,2,4]triazin-4-amines

Synthesis of 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, a variant of the compound , has been achieved through linear and convergent synthetic strategies. This method provides flexibility for diversification at the 5-position of the synthesis (Werner et al., 2010).

Formation of Oxazolo- and Imidazo-sym-Triazines

Thermolysis of certain 4-methoxy- and 4-alkylamino-2-(2-chloroethoxy)-6-morpholino(piperidino)-sym-triazines leads to the formation of oxazolo- or imidazo-sym-triazinones, illustrating the reactivity and potential for chemical transformations of related compounds (Dovlatyan et al., 2010).

Cyclization to Imidazo-sym-Triazines

Another study reports on the synthesis of 4-Substituted Imidazo[4,5-d][1,2,3]triazine nucleosides, demonstrating the potential for creating nucleoside analogs with this compound, which could have implications in medicinal chemistry and drug development (Krawczyk et al., 2000).

properties

IUPAC Name |

3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELWUPBSLZUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

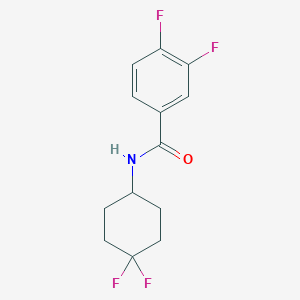

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

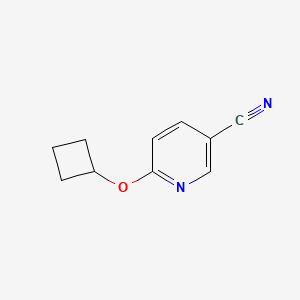

![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

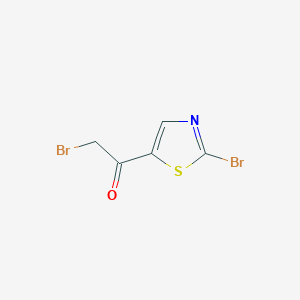

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)